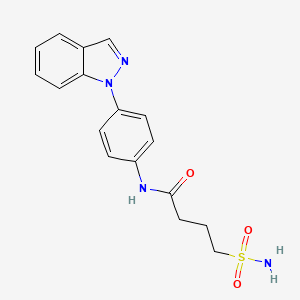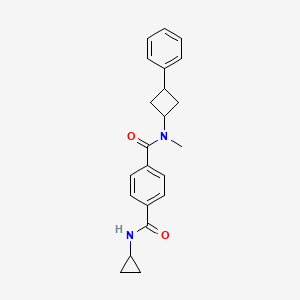
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting specific enzymes involved in various cellular processes. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been reported to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate have been extensively studied. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and antiviral activities. It has also been reported to inhibit specific enzymes involved in various cellular processes such as COX-2 and topoisomerase II. In addition, the compound has been reported to induce apoptosis in cancer cells and to inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate in lab experiments is its wide range of biological activities. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and antiviral activities, making it a potential candidate for drug development. Another advantage is the ease of synthesis of the compound using various methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate. One of the directions is the further investigation of its mechanism of action. The exact mechanism by which the compound exerts its biological activity is not fully understood, and further research is needed to elucidate this mechanism. Another direction is the development of derivatives of the compound with improved biological activity and reduced toxicity. The synthesis of analogs of the compound may provide insights into the structure-activity relationship of the compound and may lead to the development of more potent and selective compounds. Additionally, the use of the compound in combination with other drugs may enhance its biological activity and reduce its toxicity.
Synthesemethoden
The synthesis of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate has been reported using several methods. One of the most commonly used methods is the reaction of 2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid with propargyl alcohol in the presence of a catalyst such as triphenylphosphine. The reaction yields the desired compound in good yields and high purity. Other methods include the use of different alcohols and alkynes as reactants, and the use of different catalysts.
Wissenschaftliche Forschungsanwendungen
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against different viruses such as HIV and hepatitis C virus and has shown potential as an antiviral agent.
Eigenschaften
IUPAC Name |
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-10-7-9(8-11(15)13-10)12(16)17-6-4-3-5-14/h7-8,14H,2,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMQXLDVFSQLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)C(=O)OCC#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)


![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)